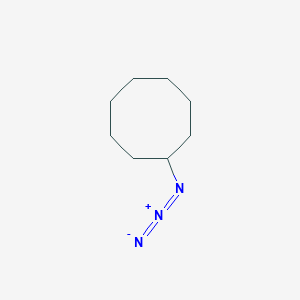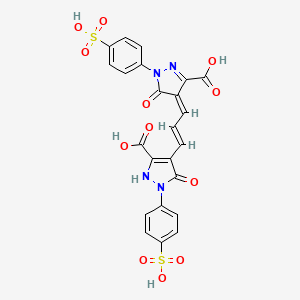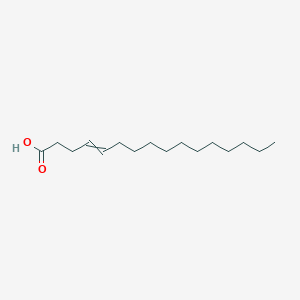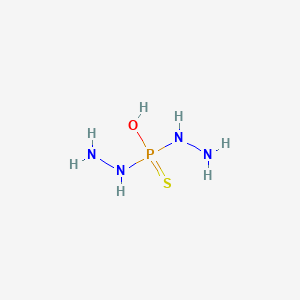
Azidocyclooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azidocyclooctane is an organic compound that belongs to the class of azides. It is characterized by the presence of an azide group (-N₃) attached to a cyclooctane ring. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azidocyclooctane can be synthesized through the nucleophilic substitution reaction of cyclooctyl halides with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethyl sulfoxide or acetonitrile. The general reaction is as follows:
Cyclooctyl Halide+Sodium Azide→this compound+Sodium Halide
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the hazardous nature of azides. when produced industrially, the process involves stringent safety measures to handle the explosive potential of azides.
Chemical Reactions Analysis
Types of Reactions: Azidocyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: this compound can be reduced to cyclooctylamine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Substitution: Sodium azide in dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Various substituted cyclooctanes.
Reduction: Cyclooctylamine.
Cycloaddition: Triazoles.
Scientific Research Applications
Azidocyclooctane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nitrogen-containing compounds.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug discovery and development due to its ability to form triazoles, which are pharmacologically active.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of azidocyclooctane primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions. In biological systems, this compound can be used to label biomolecules through bioorthogonal click chemistry, where it reacts with alkynes to form stable triazole linkages.
Comparison with Similar Compounds
Cyclooctylamine: Similar in structure but lacks the azide group.
Cyclooctyl Halides: Precursors in the synthesis of azidocyclooctane.
Other Cycloalkyl Azides: Compounds like azidocyclohexane and azidocyclopentane.
Uniqueness: this compound is unique due to its eight-membered ring structure combined with the azide functionality. This combination imparts distinct reactivity and stability compared to smaller or larger ring azides.
Properties
CAS No. |
33794-96-6 |
|---|---|
Molecular Formula |
C8H15N3 |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
azidocyclooctane |
InChI |
InChI=1S/C8H15N3/c9-11-10-8-6-4-2-1-3-5-7-8/h8H,1-7H2 |
InChI Key |
MGPSWPLUJBMLFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benz[a]anthracen-7-ol](/img/structure/B14686536.png)



![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14686554.png)





